Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-
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Overview
Description
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is a heterocyclic aromatic compound with a fused ring system.
Preparation Methods
The synthesis of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- typically involves a two-step process: quaternization of the nitrogen atom in the benzoquinoline ring followed by a cycloaddition reaction. The quaternization step is achieved by reacting benzoquinoline with an alkylating agent such as 2-bromoacetophenone . The resulting quaternary salt then undergoes a [3+2] dipolar cycloaddition reaction with acetylenic dipolarophiles to form the desired product . This method is efficient and provides high yields with minimal environmental impact .
Chemical Reactions Analysis
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced compounds .
Scientific Research Applications
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against leukemia and melanoma cells.
Industry: The compound is used in the development of dyes and pigments due to its unique structural properties
Mechanism of Action
The mechanism of action of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- involves its interaction with molecular targets such as topoisomerase II and ATP synthase . By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is structurally similar to other benzoquinoline derivatives such as:
Benzo[c]quinoline:
Pyrrolobenzo[f]quinolinium cycloadducts: These compounds are synthesized via similar cycloaddition reactions and exhibit antimicrobial activity.
The uniqueness of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- lies in its specific substitution pattern and the resulting biological activities, particularly its potent anticancer properties .
Properties
CAS No. |
59151-26-7 |
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Molecular Formula |
C21H17ClN+ |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C21H17ClN/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3/q+1 |
InChI Key |
NKGAEPXIXGRUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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